molecular formula C15H10F4N2OS B5770656 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5770656
M. Wt: 342.31 g/mol
InChI Key: KTFIRLQKWORKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 87-2243, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in the adaptation of cells to low oxygen levels.

Mechanism of Action

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 inhibits the activity of HIF by binding to the HIF-1α subunit and preventing its interaction with the coactivator p300/CBP. This prevents the transcriptional activation of genes involved in angiogenesis, metabolism, and cell survival, which are critical for tumor growth and survival. In addition to its effects on HIF, this compound 87-2243 has also been shown to inhibit the activity of other proteins involved in tumor growth and metastasis, including mTOR and AKT.
Biochemical and Physiological Effects
This compound 87-2243 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on HIF and other signaling pathways, this compound 87-2243 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response to tumors. This compound 87-2243 has also been shown to have effects on glucose metabolism and mitochondrial function, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have high potency and selectivity for HIF inhibition. However, there are also limitations to its use in lab experiments. This compound 87-2243 has poor solubility in water, which can make it difficult to use in certain assays. In addition, its effects on other signaling pathways and cellular processes may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and survival. This compound 87-2243 has been shown to have synergistic effects with other inhibitors of HIF and mTOR, and further studies are needed to explore the potential of these combination therapies. Another area of interest is the development of new formulations of this compound 87-2243 that improve its solubility and bioavailability. Finally, the role of this compound 87-2243 in other diseases, such as ischemic heart disease and pulmonary hypertension, warrants further investigation.

Synthesis Methods

The synthesis of 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 involves several steps, including the reaction of 4-fluorobenzoyl chloride with potassium thioacetate to form 4-fluorobenzoylthioacetate, followed by the reaction of this intermediate with 2-(trifluoromethyl)aniline to yield the desired product. The synthesis of this compound 87-2243 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 has been extensively studied for its potential therapeutic applications in cancer treatment. HIF is known to play a critical role in tumor growth and metastasis, and inhibitors of HIF have been shown to have antitumor effects in preclinical studies. This compound 87-2243 has been shown to inhibit the activity of HIF in vitro and in vivo, leading to decreased tumor growth and increased sensitivity to chemotherapy. In addition to its potential as a cancer therapy, this compound 87-2243 has also been studied for its role in other diseases, including ischemic heart disease and pulmonary hypertension.

properties

IUPAC Name

4-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2OS/c16-10-7-5-9(6-8-10)13(22)21-14(23)20-12-4-2-1-3-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIRLQKWORKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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